1,2-Dimethylquinolin-1-ium
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Overview
Description
1,2-Dimethylquinolin-1-ium is a quaternary ammonium compound with the molecular formula C11H12N+ . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylquinolin-1-ium can be synthesized through the methylation of 2-methylquinoline. The reaction involves the use of methyl iodide (MeI) as the methylating agent. The process is typically carried out in a solvent such as dichloromethane (DCM) under a nitrogen atmosphere at room temperature for about 12 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium salts.
Reduction: Reduction reactions can convert it back to its parent quinoline derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinolinium salts.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinolinium compounds.
Scientific Research Applications
1,2-Dimethylquinolin-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and heterocyclic compounds.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethylquinolin-1-ium involves its interaction with molecular targets such as enzymes and receptors. It can inhibit bacterial cell division by disrupting the assembly of the Z-ring, a crucial step in bacterial cytokinesis . This disruption is achieved through the stimulation of FtsZ polymerization, leading to altered bacterial cell morphology and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylquinolin-1-ium: Another quaternary ammonium compound with similar properties but different substitution patterns.
1,2,6-Trimethylpyridinium iodide: A related compound with additional methyl groups on the pyridine ring.
1,2-Dimethyl-picolinium iodide: A derivative of picoline with similar chemical behavior.
Uniqueness
1,2-Dimethylquinolin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-dimethylquinolin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N/c1-9-7-8-10-5-3-4-6-11(10)12(9)2/h3-8H,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOLYURDXNRJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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